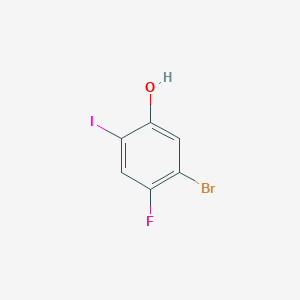

5-Bromo-4-fluoro-2-iodophenol

Description

Overview of Halogenated Aromatic Compounds in Advanced Organic Synthesis

Halogenated aromatic compounds are indispensable building blocks in organic chemistry. researchgate.net They serve as versatile precursors in a multitude of transformations, most notably in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the construction of complex molecular architectures. researchgate.net The carbon-halogen bond's polarity and the leaving group ability of the halogen are key to their reactivity. researchgate.net Aryl halides are widely used in the synthesis of pharmaceuticals, agrochemicals, conjugated polymers, and other advanced materials. researchgate.netnumberanalytics.com The introduction of a halogen atom can also enhance the biological activity and metabolic stability of a molecule. rsc.org

The differential reactivity of various carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) allows for selective, sequential reactions on polyhalogenated substrates, a strategy of immense value in multi-step syntheses. This hierarchy is crucial for the synthetic utility of compounds like 5-Bromo-4-fluoro-2-iodophenol.

Importance of Polyhalogenated Phenols in Contemporary Chemical Research

Polyhalogenated phenols, which contain multiple halogen atoms, are of significant interest in several scientific domains. geeksforgeeks.orgwikipedia.org They are utilized as intermediates in the synthesis of pharmaceuticals, dyes, and pesticides. rsc.orggoogle.com The presence of multiple halogens can fine-tune the electronic properties of the phenol (B47542), affecting its acidity and reactivity in electrophilic aromatic substitution reactions. fiveable.mebyjus.com

Furthermore, polyhalogenated phenols are investigated for their potential applications in materials science, where the halogen atoms can influence packing in the solid state and lead to materials with desirable properties like flame retardancy. rsc.org However, it is also important to note that the environmental and health impacts of some polyhalogenated compounds are a subject of ongoing research. nih.gov

Structural and Electronic Considerations for this compound

The specific arrangement of the substituents in this compound leads to a complex interplay of these effects. The iodine atom, being the most polarizable and least electronegative of the three halogens, is the most likely to be substituted in cross-coupling reactions. The fluorine atom, with its strong inductive effect, significantly influences the acidity of the phenolic proton.

Predicted Physicochemical Properties of Halogenated Phenols

| Property | Bromophenol | Fluorophenol | Iodophenol |

|---|---|---|---|

| Acidity (pKa) | Generally lower than phenol | Generally lower than phenol | Generally lower than phenol |

| Reactivity in Nucleophilic Substitution | Moderate | Low | High |

This table presents general trends for monosubstituted phenols.

Research Gaps and Future Perspectives in the Chemistry of Haloiodophenols

While the chemistry of halogenated phenols is well-established, research on polyhalogenated phenols containing iodine alongside other halogens, such as this compound, is less extensive. A significant research gap exists in the systematic exploration of their reactivity in modern catalytic systems. Investigating the selective functionalization of the C-I, C-Br, and C-F bonds in a controlled manner presents a considerable challenge and a great opportunity for methodological innovation in organic synthesis.

Future research could focus on several key areas:

Selective Cross-Coupling Reactions: Developing catalytic systems that can discriminate between the iodo and bromo substituents to allow for sequential, site-selective modifications.

Synthesis of Novel Bioactive Molecules: Utilizing this compound as a scaffold to create new pharmaceutical and agrochemical candidates, leveraging the unique properties imparted by the halogen atoms.

Computational Studies: Employing density functional theory (DFT) and other computational methods to gain deeper insights into the structural and electronic properties of haloiodophenols and to predict their reactivity. rsc.org

Polymer and Materials Science: Exploring the incorporation of this compound into polymers and other materials to create novel functional materials with enhanced properties. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C6H3BrFIO |

|---|---|

Molecular Weight |

316.89 g/mol |

IUPAC Name |

5-bromo-4-fluoro-2-iodophenol |

InChI |

InChI=1S/C6H3BrFIO/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H |

InChI Key |

GVHOPCFUIIHTFH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)I)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 4 Fluoro 2 Iodophenol

De Novo Synthetic Strategies

The creation of 5-Bromo-4-fluoro-2-iodophenol from simpler, more readily available starting materials necessitates a carefully planned synthetic sequence. These multi-step approaches are designed to introduce the desired substituents in a controlled manner, avoiding the formation of undesired isomers.

Multi-Step Approaches from Readily Available Precursors

The synthesis of complex aromatic compounds often relies on building up the molecule from simpler precursors. This approach allows for the precise placement of functional groups through a series of well-established chemical transformations. The use of continuous flow chemistry has also been explored for multi-step synthesis, offering advantages in terms of reaction control and safety, particularly when dealing with unstable intermediates. mit.edubohrium.com

One logical approach to synthesizing this compound involves the sequential introduction of halogen atoms and the hydroxyl group onto a simpler aromatic scaffold. The hydroxyl group of phenols is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions. pressbooks.pubbyjus.com This high reactivity can be both an advantage and a challenge, as it can lead to multiple substitutions if not carefully controlled. wku.edu

A plausible, though not explicitly detailed in the provided search results, pathway could start with a fluorinated phenol (B47542) derivative. The high reactivity of phenols towards electrophilic halogenation means that these reactions can often proceed without a Lewis acid catalyst. byjus.com However, to achieve the desired regioselectivity for the introduction of bromine and iodine, the directing effects of the existing substituents must be carefully considered.

For instance, starting with a para-fluorophenol, the hydroxyl group would direct incoming electrophiles to the ortho positions. The challenge then lies in selectively introducing bromine at one ortho position and iodine at the other, while also functionalizing the remaining position.

Another potential strategy involves the hydrolysis of a bromo-fluoro-aromatic compound. For example, the hydrolysis of a compound like 1-bromo-4-fluorobenzene (B142099) can be achieved at elevated temperatures and pressures in the presence of a copper catalyst to yield the corresponding fluorophenol. google.com This phenol could then undergo further regioselective halogenation.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. nih.govwikipedia.org This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orguwindsor.ca This generates an aryllithium intermediate that can then react with an electrophile to introduce a substituent specifically at that ortho position. wikipedia.orguwindsor.ca

The hydroxyl group of a phenol can be converted into a suitable DMG, such as an O-aryl N,N-diethylcarbamate, to direct lithiation to the ortho position. uwindsor.ca This strategy offers a high degree of control over the position of substitution. For the synthesis of this compound, a strategy could be envisioned where a protected 4-fluorophenol (B42351) undergoes directed ortho-lithiation, followed by quenching with an iodine electrophile. Subsequent bromination would then need to be directed to the remaining ortho position. The choice of the directing group and the reaction conditions are crucial for the success of this approach. thieme-connect.com

Regioselective Halogenation Techniques

Achieving the specific substitution pattern of this compound heavily relies on the ability to control the position of halogenation on the aromatic ring. The inherent directing effects of the substituents play a major role, but various techniques have been developed to enhance regioselectivity. The use of hexafluoroisopropanol (HFIP) as a solvent has been shown to enable mild and regioselective halogenation of a wide range of arenes and heterocycles with N-halosuccinimides. organic-chemistry.org

Controlled Iodination Protocols, Including N-Iodosuccinimide (NIS) Applications

N-Iodosuccinimide (NIS) is a versatile and commonly used reagent for the iodination of aromatic compounds. wikipedia.org It serves as an electrophilic iodine source and can be used under various conditions to achieve iodination. commonorganicchemistry.com The reactivity of NIS can be modulated by the addition of acid catalysts. niscpr.res.in For instance, the iodination of phenols with NIS can be influenced by the concentration of acid, which affects the reaction rate and potentially the regioselectivity. niscpr.res.in

The kinetics of the iodination of phenols with NIS have been studied, revealing that the reaction order can depend on the concentrations of both the substrate and the acid. niscpr.res.in The order of reactivity for substituted phenols generally follows the expected trend based on the electronic effects of the substituents. niscpr.res.in In the synthesis of this compound, a controlled iodination step using NIS on a suitable bromo-fluorophenol precursor would be a key transformation. The choice of solvent can also play a significant role in the outcome of the reaction, with solvents like aqueous DMSO showing enhanced reaction rates compared to aqueous acetic acid or water alone. niscpr.res.in

Several methods have been developed to activate NIS for the iodination of arenes, including the use of catalytic amounts of trifluoroacetic acid or powerful Lewis acids like iron(III) triflimide. organic-chemistry.org These methods allow for the efficient iodination of a wide range of aromatic compounds under mild conditions.

Directed Bromination Methodologies

The introduction of a bromine atom at a specific position on the phenol ring is another critical step. The hydroxyl group strongly directs bromination to the ortho and para positions. youtube.comyoutube.com When phenol is treated with bromine water, the reaction is so facile that it leads to the formation of 2,4,6-tribromophenol. byjus.com To achieve selective mono-ortho-bromination, milder conditions and specific reagents are required.

One approach to control the regioselectivity of bromination is to use N-bromosuccinimide (NBS) in the presence of a catalytic amount of an amine, such as diisopropylamine. oup.com This method has been shown to favor ortho-bromination of phenols. oup.com Another strategy involves the use of para-toluenesulfonic acid (pTsOH) as a mediator in NBS bromination, which can promote selective mono-ortho-bromination of para-substituted phenols. nih.gov

Site-Specific Fluorination Strategies

The introduction of a fluorine atom at a specific position on an aromatic ring, especially in the presence of other halogens, presents a significant synthetic challenge due to the high reactivity of fluorinating agents and the potential for competing reactions. While direct fluorination of a pre-existing di-halogenated phenol to yield this compound is not a commonly documented route due to issues with regioselectivity, modern synthetic methods offer plausible, albeit complex, pathways.

One theoretical approach involves the use of advanced electrophilic fluorinating agents, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), on a carefully chosen precursor. However, controlling the position of fluorination on a molecule already bearing bromo and iodo groups would be exceptionally difficult.

A more viable, though still challenging, strategy would be to construct the aromatic ring with the fluorine atom already in place. This could involve a multi-step synthesis starting from a fluorinated precursor, followed by the sequential and regioselective introduction of the bromine and iodine atoms. The inherent directing effects of the substituents on the aromatic ring would need to be carefully considered at each step to achieve the desired substitution pattern.

Chemoenzymatic Synthetic Approaches

The use of enzymes in chemical synthesis offers a green and highly selective alternative to traditional chemical methods. Halogenase enzymes, in particular, are known for their ability to catalyze the regioselective halogenation of aromatic compounds under mild conditions. organic-chemistry.org

While a specific enzyme for the direct synthesis of this compound has not been identified, the principles of chemoenzymatic synthesis suggest a potential pathway. A hypothetical chemoenzymatic approach could involve the use of a halogenase enzyme to introduce one of the halogen atoms onto a fluorinated phenolic precursor. For instance, a brominase or iodinase enzyme could be employed to act on a 3-fluorophenol (B1196323) derivative. The success of such a strategy would depend on the substrate specificity and regioselectivity of the chosen enzyme.

Research in the field of enzyme engineering is ongoing, and it is plausible that a halogenase could be tailored to accept a di-substituted phenol and catalyze the introduction of the third halogen at the desired position. This would represent a significant advancement in the synthesis of polyhalogenated phenols.

Functional Group Interconversions and Derivatization

The synthesis of this compound is more practically achieved through the strategic modification of existing halogenated aromatic compounds. These methods rely on the controlled introduction and transformation of functional groups to build the target molecule step-by-step.

Conversion from Related Halogenated Aromatic Compounds

A plausible and commonly employed strategy for the synthesis of polysubstituted phenols is through directed ortho-metalation (DoM). google.comwikipedia.org This method allows for the regioselective introduction of a substituent at the position ortho to a directing group. In the context of synthesizing this compound, one could envision a route starting from the commercially available 4-Bromo-3-fluorophenol .

The phenolic hydroxyl group is a powerful ortho-, para-director for electrophilic aromatic substitution, but for ortho-lithiation, it must first be protected. A common protecting group for this purpose is a carbamate (B1207046), such as an N-isopropylcarbamate. The protected phenol can then be treated with a strong base, typically an organolithium reagent like n-butyllithium, to selectively deprotonate the aromatic ring at the position ortho to the carbamate group (C2). This generates a lithiated intermediate that can then be quenched with an electrophilic iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), to introduce the iodine atom at the C2 position. The final step would be the deprotection of the carbamate group to yield the desired this compound.

Table 1: Proposed Synthesis of this compound via Directed ortho-Metalation

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 4-Bromo-3-fluorophenol | 1. Isopropyl isocyanate, Et₃N; 2. n-BuLi, THF, -78 °C | O-(4-Bromo-3-fluorophenyl) N-isopropylcarbamate |

| 2 | O-(4-Bromo-3-fluorophenyl) N-isopropylcarbamate | I₂ or NIS, THF, -78 °C to rt | O-(5-Bromo-4-fluoro-2-iodophenyl) N-isopropylcarbamate |

| 3 | O-(5-Bromo-4-fluoro-2-iodophenyl) N-isopropylcarbamate | NaOH (aq), reflux | This compound |

Another potential route involves the diazotization of a corresponding aniline. For instance, if 4-Bromo-5-fluoro-2-iodoaniline were available, it could be converted to the corresponding diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). Subsequent hydrolysis of the diazonium salt would yield the target phenol. google.com This method is a classic transformation in aromatic chemistry but can sometimes suffer from side reactions.

Modification of Existing Phenolic Systems

The modification of a pre-existing, simpler halogenated phenol is another viable synthetic strategy. This approach relies on the careful and regioselective introduction of the remaining halogen atoms.

For example, starting with 2-Iodo-4-fluorophenol , one could perform an electrophilic bromination. The hydroxyl group is an activating group and directs incoming electrophiles to the ortho and para positions. In this case, the para position to the hydroxyl group is already occupied by the fluorine atom, and the ortho position at C6 is sterically hindered by the iodine atom. Therefore, bromination would be expected to occur at the C5 position, which is ortho to the fluorine and meta to the hydroxyl group, to yield this compound. Common brominating agents for this type of transformation include bromine (Br₂) in a suitable solvent or N-bromosuccinimide (NBS).

Table 2: Proposed Synthesis via Modification of an Existing Phenolic System

| Starting Material | Reagents and Conditions | Product |

| 2-Iodo-4-fluorophenol | Br₂, Acetic Acid or NBS, CH₂Cl₂ | This compound |

The success of this reaction would depend on the precise reaction conditions to control the regioselectivity and avoid polybromination.

Advanced Organic Transformations and Reaction Mechanisms of 5 Bromo 4 Fluoro 2 Iodophenol

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) is a fundamental process in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The reaction generally proceeds through a two-step mechanism involving the formation of a carbocation intermediate. masterorganicchemistry.com

Influence of Halogen and Hydroxyl Substituents on Regioselectivity

The directing effects of the substituents on the benzene (B151609) ring play a crucial role in determining the regioselectivity of EAS reactions.

Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group and a strong ortho, para-director. ucalgary.castackexchange.com Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density to the ring through resonance, stabilizing the positively charged intermediate (the arenium ion) formed during the reaction. stackexchange.com This effect is strongest at the positions ortho and para to the hydroxyl group. ucalgary.ca

In 5-Bromo-4-fluoro-2-iodophenol, the position para to the hydroxyl group is occupied by the bromine atom. The two ortho positions are occupied by the iodine atom and a hydrogen atom. Therefore, electrophilic substitution is most likely to occur at the vacant position ortho to the hydroxyl group (C6).

Nucleophilic Aromatic Substitution (SNAr) Reactions

Aromatic rings that are electron-deficient can undergo nucleophilic aromatic substitution (SNAr), where a nucleophile displaces a leaving group on the ring. libretexts.orgwikipedia.org This reaction is in contrast to electrophilic substitution, where an electron-rich aromatic ring attacks an electrophile. masterorganicchemistry.com

Mechanism of Halogen Displacement by Nucleophiles

The SNAr mechanism typically proceeds via an addition-elimination pathway: libretexts.orglibretexts.org

Nucleophilic attack: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org This step is usually the rate-determining step as it disrupts the aromaticity of the ring. stackexchange.comyoutube.com

Elimination of the leaving group: The leaving group is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.comlibretexts.org

In this compound, the presence of multiple halogen substituents makes it a potential substrate for SNAr reactions. The relative reactivity of the halogens as leaving groups in SNAr is often F > Cl > Br > I. libretexts.orgwikipedia.org This is counterintuitive compared to SN2 reactions, where iodide is the best leaving group. The reason for this trend in SNAr is that the rate-determining step is the initial attack of the nucleophile, which is accelerated by the strong electron-withdrawing inductive effect of the more electronegative halogens like fluorine. libretexts.orgstackexchange.com

Role of Fluorine in Activating Aromatic Rings for SNAr

Fluorine plays a significant role in activating aromatic rings for SNAr reactions. masterorganicchemistry.comstackexchange.com Its high electronegativity makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. stackexchange.comyoutube.com This strong inductive effect stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, lowering the activation energy of the rate-determining step. stackexchange.com Therefore, even though the carbon-fluorine bond is very strong, its cleavage is not the rate-limiting step, and fluorine's ability to activate the ring towards nucleophilic attack is the dominant factor. masterorganicchemistry.com In some cases, the presence of fluorine can increase the rate of nucleophilic aromatic substitution by a significant margin compared to other halogens. masterorganicchemistry.com

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The different halogen atoms on this compound offer opportunities for selective cross-coupling reactions.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl > F. This selectivity allows for sequential couplings by carefully choosing the reaction conditions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. researchgate.net It is a versatile method for forming C-C bonds and is tolerant of a wide range of functional groups. researchgate.net For this compound, a Suzuki-Miyaura coupling could be performed selectively at the C-I bond, leaving the C-Br and C-F bonds intact for subsequent transformations. acs.org The use of specific catalysts, such as those containing ligands like dppf, can be crucial for achieving high yields. nih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org Similar to the Suzuki coupling, the Sonogashira reaction can be performed selectively on multi-halogenated aromatic compounds. The higher reactivity of the C-I bond would allow for the selective introduction of an alkynyl group at the C2 position of this compound. wikipedia.org Copper-free Sonogashira coupling protocols have also been developed. libretexts.org

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is a cornerstone of modern cross-coupling chemistry, and this compound is an excellent candidate for these transformations. The carbon-iodine bond is the most reactive towards oxidative addition to a palladium(0) center, followed by the carbon-bromine bond, allowing for regioselective reactions.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. libretexts.org For this compound, the reaction can be selectively carried out at the more reactive C-I bond. This allows for the introduction of an aryl or vinyl group at the 2-position of the phenol (B47542) ring.

The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. For instance, using a catalyst system like Pd(PPh₃)₄ with a base such as K₃PO₄ in a solvent like 1,4-dioxane (B91453) has proven effective for similar transformations. mdpi.com

Interactive Table: Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-Bromo-4-fluoro-2-phenylphenol | Not reported |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | n-Butanol | 5-Bromo-4-fluoro-2-(4-methoxyphenyl)phenol | Not reported |

| 3 | 3,5-Dimethylisoxazol-4-yltrifluoroborate | [Pd₂(dba)₃]/XPhos | K₃PO₄ | n-Butanol | 5-Bromo-4-fluoro-2-(3,5-dimethylisoxazol-4-yl)phenol | Not reported |

Subsequent Suzuki-Miyaura coupling at the C-Br bond would require more forcing reaction conditions, allowing for a stepwise diarylation of the phenol ring.

The Sonogashira coupling enables the formation of a carbon-carbon triple bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgnih.gov Similar to the Suzuki-Miyaura coupling, the reaction with this compound would selectively occur at the C-I bond.

The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. nih.gov Copper-free Sonogashira protocols have also been developed. libretexts.org The reaction conditions can be optimized by varying the palladium source, ligand, copper salt, and base. scirp.org

Interactive Table: Sonogashira Coupling of this compound

| Entry | Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄Cl₂ | CuI | Et₃N | DMF | 5-Bromo-4-fluoro-2-(phenylethynyl)phenol | Not reported |

| 2 | 1-Octyne | Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 5-Bromo-4-fluoro-2-(oct-1-yn-1-yl)phenol | Not reported |

| 3 | Propargyl alcohol | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 3-(5-Bromo-4-fluoro-2-hydroxyphenyl)prop-2-yn-1-ol | Not reported |

This reaction provides a direct route to arylalkynes, which are valuable intermediates in the synthesis of natural products and functional materials. libretexts.org

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. While less commonly reported for this specific substrate, the higher reactivity of the C-I bond would again favor reaction at the 2-position. The reaction is typically catalyzed by a palladium complex, such as Pd(OAc)₂, and a phosphine (B1218219) ligand in the presence of a base. The choice of reaction conditions is critical to control the regioselectivity and stereoselectivity of the alkene insertion.

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. nih.gov For this compound, selective amination at the C-I position can be achieved.

The choice of palladium precatalyst, ligand (e.g., t-BuXPhos, XPhos), and base (e.g., NaOt-Bu, Cs₂CO₃) is crucial for the success of the reaction and depends on the specific amine being used. nih.gov This methodology allows for the introduction of a wide range of primary and secondary amines, including heterocycles, at the 2-position of the phenol ring. nih.govnih.gov

Interactive Table: Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| 1 | Diphenylamine | [Pd(allyl)Cl]₂/t-BuXPhos | NaOt-Bu | Toluene | 5-Bromo-4-fluoro-2-(diphenylamino)phenol | Not reported |

| 2 | Carbazole | [Pd(allyl)Cl]₂/TrixiePhos | LiOt-Bu | Toluene | 9-(5-Bromo-4-fluoro-2-hydroxyphenyl)-9H-carbazole | Not reported |

| 3 | Pyrrolidine | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 5-Bromo-4-fluoro-2-(pyrrolidin-1-yl)phenol | Not reported |

Copper-Mediated Coupling Reactions

Copper-mediated cross-coupling reactions, such as the Ullmann condensation, offer a complementary approach to palladium-catalyzed methods. acs.org These reactions are particularly useful for the formation of carbon-oxygen and carbon-nitrogen bonds. In the context of this compound, copper catalysis can be employed to introduce various functionalities. For instance, a copper-catalyzed coupling with an alcohol or phenol could lead to the formation of a diaryl ether at the most reactive C-I position. Similarly, coupling with an amine under copper catalysis provides an alternative to the Buchwald-Hartwig reaction. acs.org

Recent advancements have shown that directing groups can significantly enhance the reactivity of aryl bromides and even chlorides in copper-mediated fluoroalkylation reactions, a strategy that could potentially be applied to the less reactive C-Br bond of functionalized this compound derivatives. nih.gov

Other Catalytic Systems for Advanced Transformations

Furthermore, domino reactions that combine multiple catalytic steps in a single pot can lead to the rapid construction of complex molecules. rwth-aachen.de For instance, a sequence involving a Sonogashira coupling followed by an intramolecular cyclization could be envisioned, starting from this compound, to generate heterocyclic structures.

Oxidative and Reductive Transformations of Halogenated Phenols

The presence of multiple halogen atoms on the phenolic ring of this compound, along with the activating hydroxyl group, allows for a range of oxidative and reductive transformations. The outcomes of these reactions are highly dependent on the reagents and conditions employed, offering pathways to diverse molecular architectures.

Oxidative Transformations:

The oxidation of phenols can lead to the formation of quinones or products of oxidative coupling. chemicalbook.combldpharm.com For this compound, oxidation would likely yield a substituted benzoquinone. The specific isomer formed would depend on the oxidant and reaction conditions. Common oxidizing agents for phenols include chromic acid and Fremy's salt. chemicalbook.combldpharm.com

Enzymatic and biomimetic oxidation presents another avenue. Artificial peroxidases have been shown to catalyze the oxidation of various halophenols. mdpi.com For instance, an artificial metalloenzyme, Fe-MC6*a, has demonstrated the ability to oxidize 4-fluorophenol (B42351) to 1,4-benzoquinone, while other halophenols are converted to higher molecular weight compounds through oxidative coupling. mdpi.com In the case of this compound, such enzymatic systems could potentially lead to selective oligomerization or the formation of novel coupled products. mdpi.com

Reductive Transformations:

Reductive dehalogenation of polyhalogenated phenols is a critical transformation, often with significant environmental and synthetic implications. The differential reactivity of the C-I, C-Br, and C-F bonds in this compound allows for selective dehalogenation. Generally, the carbon-iodine bond is the weakest and most susceptible to cleavage, followed by the carbon-bromine bond, and finally the carbon-fluorine bond, which is the strongest.

Studies on other polyhalogenated systems have shown that reductive dehalogenation can be achieved using various methods, including catalytic hydrogenation, and dissolving metal reductions. The choice of catalyst and reaction conditions is crucial for achieving selectivity. For instance, in polyhalogenated arenes, site-selective cross-coupling reactions, which involve a formal reductive cleavage of a carbon-halogen bond and formation of a new carbon-carbon or carbon-heteroatom bond, are often governed by the bond dissociation energy of the C-X bond. nih.gov

Photocatalytic methods have also been employed for the dehalogenation of halogenated phenols. For example, UV photolysis of 4-iodophenol (B32979) leads to prompt C-I bond cleavage. researchgate.net This suggests that photochemical methods could be explored for the selective deiodination of this compound.

Table 1: Potential Oxidative and Reductive Transformations of this compound

| Transformation Type | Reagents/Conditions | Potential Product(s) |

|---|---|---|

| Oxidation | Chromic acid, Fremy's salt | Substituted Benzoquinone |

| Artificial Peroxidase (e.g., Fe-MC6*a) | Oxidatively coupled oligomers | |

| Reduction | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Selectively dehalogenated phenols |

| UV Photolysis | Selective C-I bond cleavage | |

| Site-selective cross-coupling | Functionalized phenols |

Intramolecular Cyclization and Annulation Strategies

The diverse substitution pattern of this compound makes it an attractive substrate for intramolecular cyclization and annulation reactions, providing access to a variety of heterocyclic and polycyclic systems. These strategies often rely on the sequential or tandem reaction of the different halogen atoms.

One potential strategy involves the initial functionalization of the phenolic hydroxyl group, followed by an intramolecular cross-coupling reaction. For example, the hydroxyl group could be alkylated with a chain containing a suitable functional group for a subsequent Heck, Suzuki, or Sonogashira reaction with one of the halogen substituents. The reactivity difference between the iodo, bromo, and fluoro groups would allow for regioselective cyclization. The C-I bond would be the most reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions, followed by the C-Br bond.

Annulation strategies, which involve the formation of a new ring fused to the existing aromatic ring, are also conceivable. For instance, a [5+1] annulation strategy has been reported for the synthesis of highly substituted phenols. uni.lursc.org While not directly demonstrated on this compound, analogous approaches could potentially be developed.

Furthermore, intramolecular cyclization has been observed in related halogenated furan (B31954) systems, where a 5-bromo-substituted furan derivative undergoes rearrangement to a dihydroquinone, proceeding through an intermediate oxabicycle. nih.gov This suggests that under certain conditions, this compound could undergo unexpected cyclization pathways.

Table 2: Representative Intramolecular Cyclization and Annulation Strategies

| Strategy | Description | Potential Product Type |

|---|---|---|

| Intramolecular Cross-Coupling | Functionalization of the hydroxyl group followed by Pd-catalyzed cyclization with a halogen substituent. | Fused heterocyclic compounds |

| [n+m] Annulation | Reaction with a suitable partner to build a new fused ring. | Polycyclic aromatic systems |

| Rearrangement-Cyclization | Isomerization followed by an intramolecular cyclization cascade. | Complex rearranged cyclic structures |

Investigating Novel Reaction Pathways and Mechanistic Insights

The unique electronic environment of this compound, arising from the interplay of the electron-donating hydroxyl group and the electron-withdrawing halogens, can give rise to novel reaction pathways and provides a platform for detailed mechanistic studies.

Mechanistic Considerations in Cross-Coupling:

In transition-metal-catalyzed cross-coupling reactions, the site-selectivity is a key mechanistic question. For polyhalogenated arenes, several factors influence which C-X bond undergoes oxidative addition, including the C-X bond dissociation energy, the nature of the catalyst and ligands, and electronic effects from other substituents. nih.govresearchgate.net In the case of this compound, the expected order of reactivity for oxidative addition to a Pd(0) catalyst is C-I > C-Br > C-F. However, the use of specialized ligands can sometimes override this inherent reactivity, leading to unexpected regioselectivity. nih.gov

Radical-Mediated Reactions:

The potential for radical-mediated transformations should also be considered. Phenols can be oxidized to phenoxy radicals, which can then participate in a variety of reactions. Theoretical studies on the decomposition of phenol highlight the importance of the phenoxy radical as a key intermediate. rsc.org For this compound, the corresponding phenoxy radical could undergo intramolecular radical cyclization or participate in intermolecular radical-radical coupling reactions.

Photochemical Pathways:

The photochemistry of halogenated phenols offers another avenue for novel reactivity. Studies on 4-halophenols have shown a competition between C-X and O-H bond fission upon UV excitation. researchgate.net For this compound, selective excitation could potentially lead to the cleavage of a specific carbon-halogen bond, providing a clean method for dehalogenation or subsequent functionalization. The differing absorption spectra of the C-I, C-Br, and C-F chromophores could be exploited to achieve wavelength-dependent selective reactions.

Table 3: Key Mechanistic Features and Potential Novel Pathways

| Mechanistic Aspect | Description | Relevance to this compound |

|---|---|---|

| Site-Selectivity in Cross-Coupling | Governed by C-X bond strength, ligands, and electronics. | Predictable yet potentially tunable reactivity of the three different halogen atoms. |

| Phenoxy Radical Intermediates | Formed by oxidation of the phenol. | Can lead to intramolecular cyclizations or intermolecular coupling reactions. |

| Photochemical Bond Cleavage | Wavelength-dependent fission of C-X or O-H bonds. | Potential for clean, selective dehalogenation or functionalization. |

Spectroscopic and Structural Characterization of 5 Bromo 4 Fluoro 2 Iodophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule, the chemical environment of specific nuclei, and the connectivity between atoms. For 5-bromo-4-fluoro-2-iodophenol, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, is essential for its complete structural assignment.

Proton (¹H) NMR spectroscopy reveals the number of different types of protons in a molecule and their neighboring environments. In the case of this compound, the aromatic region of the ¹H NMR spectrum is of particular interest. The benzene (B151609) ring has two remaining protons, and their chemical shifts and coupling patterns are diagnostic of their positions relative to the electron-withdrawing halogen and electron-donating hydroxyl substituents.

Based on the analysis of structurally similar compounds, such as 2-bromo-4-fluorophenol (B1268413) and 4-bromo-2-fluoro-1-iodobenzene (B11889), the two aromatic protons of this compound are expected to appear as distinct signals in the downfield region of the spectrum. nih.govchemicalbook.comchemicalbook.com The proton at position 3 (adjacent to the iodine and fluorine) and the proton at position 6 (adjacent to the bromine) will exhibit splitting patterns due to coupling with each other (meta-coupling) and with the fluorine atom. The hydroxyl proton will typically appear as a broad singlet, the chemical shift of which can be dependent on concentration and solvent.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| H-3 | 7.2 - 7.5 | Doublet of doublets (dd) | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz |

| H-6 | 7.6 - 7.9 | Doublet of doublets (dd) | J(H-F) ≈ 4-6 Hz, J(H-H) ≈ 2-3 Hz |

| -OH | Variable | Broad singlet | - |

Note: Predicted values are based on data from analogous compounds and general principles of NMR spectroscopy.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the aromatic carbons are influenced by the nature of the substituents attached to them. The carbon atoms bonded to the electronegative halogens (bromine, fluorine, and iodine) and the hydroxyl group will have their resonances significantly shifted.

The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹J C-F), resulting in a doublet. The other aromatic carbons will also show smaller couplings to the fluorine atom (nJ C-F). The chemical shifts can be predicted by considering the additive effects of the substituents on the benzene ring. Data from related compounds like 4-bromo-2-fluorophenol (B1271925) and 4-bromo-2-fluoro-1-iodobenzene serve as a valuable reference for these predictions. nih.govchemicalbook.comchemicalbook.com

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 (C-OH) | 150 - 155 | Doublet |

| C-2 (C-I) | 85 - 90 | Singlet |

| C-3 (C-H) | 120 - 125 | Doublet |

| C-4 (C-F) | 158 - 162 | Doublet (large ¹J C-F) |

| C-5 (C-Br) | 110 - 115 | Doublet |

| C-6 (C-H) | 130 - 135 | Doublet |

Note: Predicted values are based on data from analogous compounds and general principles of NMR spectroscopy.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. rsc.org The chemical shift of the fluorine nucleus is very sensitive to its electronic environment. In this compound, the fluorine at position 4 will give a single resonance in the ¹⁹F NMR spectrum. The position of this signal will be influenced by the adjacent bromine and iodine atoms, as well as the hydroxyl group. The signal will be split into a multiplet due to coupling with the two aromatic protons (H-3 and H-6). Analysis of related fluoro-aromatic compounds, such as 4-fluoroiodobenzene, can help in predicting the approximate chemical shift. spectrabase.com

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between different atoms in a molecule. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the signals of the two aromatic protons (H-3 and H-6), confirming their through-bond coupling relationship (meta-coupling).

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the signals of protons directly attached to carbon atoms. This would definitively assign the proton signals at H-3 and H-6 to their corresponding carbon signals (C-3 and C-6).

The presence of a hydroxyl group ortho to an iodine atom and meta to a fluorine atom raises the possibility of intramolecular hydrogen bonding. Theoretical and spectroscopic studies on 2-halophenols have shown that weak intramolecular hydrogen bonds can exist between the hydroxyl proton and the halogen atom. nih.gov In this compound, a hydrogen bond could potentially form between the hydroxyl proton and the iodine atom (O-H···I). The formation of such a bond would restrict the rotation of the hydroxyl group and influence the chemical shift of the hydroxyl proton in the ¹H NMR spectrum. The presence and strength of this interaction could be investigated by variable temperature NMR studies or by observing the OH proton chemical shift in different solvents.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands for the O-H and C-O bonds of the phenolic group, as well as vibrations associated with the substituted benzene ring.

The O-H stretching vibration will appear as a broad band in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can provide further evidence for intramolecular hydrogen bonding; a sharper, higher frequency band would suggest a free hydroxyl group, while a broader, lower frequency band would be indicative of hydrogen bonding. The C-O stretching vibration of the phenol (B47542) is expected in the 1200-1300 cm⁻¹ region. The C-F, C-Br, and C-I stretching vibrations will appear at lower frequencies, typically below 1200 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and aromatic C=C stretching vibrations will be observed in the 1400-1600 cm⁻¹ range. The substitution pattern on the benzene ring can also be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹. IR data from similar compounds like 4-bromo-2-fluorophenol can aid in the interpretation of the spectrum. chemicalbook.com

Predicted IR Absorption Bands for this compound:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3200 - 3600 | Broad, Medium-Strong |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |

| C-O Stretch (Phenol) | 1200 - 1300 | Strong |

| C-F Stretch | 1100 - 1200 | Strong |

| C-Br Stretch | 500 - 600 | Medium |

| C-I Stretch | 400 - 500 | Medium |

Note: Predicted values are based on characteristic group frequencies and data from analogous compounds.

Fourier Transform Infrared (FTIR) Spectroscopy

A thorough search of scientific literature and chemical databases did not yield any experimental Fourier Transform Infrared (FTIR) spectroscopy data for this compound. Therefore, an analysis of its characteristic vibrational modes from an experimental spectrum cannot be provided at this time.

Raman Spectroscopy

Similarly, no experimental Raman spectroscopy data for this compound is currently available in the public domain. This prevents a detailed discussion of its Raman-active vibrational modes.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

The predicted collision cross-section (CCS) values for various adducts of 2-bromo-5-fluoro-4-iodophenol, an isomer of the target compound, have been calculated and are presented below. uni.lu This data can give an indication of the expected values for this compound.

Predicted Collision Cross Section (CCS) Data for C₆H₃BrFIO Isomer

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 316.84688 | 140.5 |

| [M+Na]⁺ | 338.82882 | 147.1 |

| [M-H]⁻ | 314.83232 | 138.5 |

| [M+NH₄]⁺ | 333.87342 | 158.0 |

| [M+K]⁺ | 354.80276 | 141.7 |

| [M+H-H₂O]⁺ | 298.83686 | 137.0 |

| [M+HCOO]⁻ | 360.83780 | 156.1 |

| [M+CH₃COO]⁻ | 374.85345 | 189.5 |

| [M+Na-2H]⁻ | 336.81427 | 136.1 |

| [M]⁺ | 315.83905 | 154.1 |

| [M]⁻ | 315.84015 | 154.1 |

Data sourced from PubChemLite for the isomer 2-bromo-5-fluoro-4-iodophenol. uni.lu

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

No published X-ray diffraction crystallographic data for this compound could be located. Consequently, an analysis of its solid-state molecular architecture, including bond lengths, bond angles, and crystal packing, cannot be detailed.

Theoretical and Computational Chemistry Studies of 5 Bromo 4 Fluoro 2 Iodophenol

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to understanding the molecular structure and reactivity of chemical compounds at the atomic and electronic levels. For a molecule like 5-Bromo-4-fluoro-2-iodophenol, with its complex interplay of substituent effects, these methods are invaluable.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is a popular choice for calculating the ground state properties of molecules due to its favorable balance of accuracy and computational cost.

For a molecule like this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d) or larger), would be employed to determine its optimized geometry. researchgate.net This involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. From this optimized structure, various ground state properties can be calculated, including bond lengths, bond angles, and dihedral angles. Studies on similar halogenated phenols have shown that DFT methods can provide reliable structural parameters that are in good agreement with experimental data where available. researchgate.net

Table 1: Illustrative DFT-Calculated Ground State Properties for a Substituted Phenol (B47542) (Note: This table is illustrative and based on general findings for substituted phenols, not specific to this compound)

| Property | Exemplary Value |

|---|---|

| C-O Bond Length | ~1.36 Å |

| O-H Bond Length | ~0.96 Å |

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Length | ~1.35 Å |

| C-I Bond Length | ~2.10 Å |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties.

For this compound, ab initio calculations would be particularly useful for obtaining precise values for properties like ionization potentials, electron affinities, and thermochemical data. For instance, high-level ab initio methods have been successfully used to calculate accurate pKa values for a range of substituted phenols by determining the gas-phase free energy difference between the phenol and its corresponding anion. researchgate.net While computationally more demanding than DFT, the accuracy of these methods is often necessary for reliable predictions of sensitive properties.

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its chemical behavior. The following subsections describe key theoretical approaches to analyzing the electronic structure of a molecule like this compound.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.netresearchgate.net

For this compound, the electron-withdrawing nature of the halogen substituents (bromine, fluorine, and iodine) and the electron-donating nature of the hydroxyl group would significantly influence the energies of the frontier orbitals. Computational studies on other halogenated aromatic compounds have shown that halogenation can lead to a reduction in the HOMO-LUMO gap, thereby increasing the molecule's reactivity. dntb.gov.uaconsensus.app

Table 2: Representative Frontier Orbital Energies and HOMO-LUMO Gap for a Halogenated Phenol (Note: This table presents hypothetical data to illustrate the concept for a halogenated phenol.)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.0 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface maps the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent different potential values; typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP surface would likely show a region of negative potential around the oxygen atom of the hydroxyl group due to the presence of lone pairs of electrons. researchgate.net The halogen atoms, particularly the iodine, might exhibit a region of positive potential on their outermost surface, known as a "sigma-hole," making them susceptible to nucleophilic attack. The aromatic ring itself would show a complex potential distribution due to the competing electronic effects of the hydroxyl and halogen substituents.

Understanding the distribution of electronic charge and the nature of chemical bonds within a molecule is crucial for explaining its structure and reactivity. Computational methods can provide quantitative measures of these properties.

Natural Bond Orbital (NBO) analysis is a common technique used to study charge distribution and bond orders. semanticscholar.org For this compound, NBO analysis would provide insights into the atomic charges, revealing the extent of electron withdrawal by the halogens and electron donation by the hydroxyl group. It would also quantify the bond orders, indicating the strength and nature (sigma or pi) of the covalent bonds within the molecule. This information is critical for understanding the relative stabilities of different conformations and for predicting which bonds are most likely to be involved in chemical reactions.

Computational Mechanistic Studies: Uncharted Territory

Elucidation of Reaction Pathways and Transition States

A critical aspect of understanding the chemical behavior of this compound is the elucidation of its potential reaction pathways and the associated transition states. Computational methods, such as density functional theory (DFT) and ab initio calculations, are instrumental in mapping out the energetic landscape of chemical reactions. These studies can identify the most likely routes for transformations, such as nucleophilic substitution, oxidation, or coupling reactions, by calculating the energy barriers of each step. However, no such computational investigations have been specifically reported for this compound.

Energetic Profiles of Chemical Transformations

The generation of energetic profiles for the chemical transformations of this compound would provide invaluable data on the thermodynamics and kinetics of its reactions. By calculating the relative energies of reactants, intermediates, transition states, and products, researchers can predict the feasibility and spontaneity of various chemical processes. This information is crucial for optimizing reaction conditions and designing novel synthetic routes. At present, such energetic profiles for this compound remain uncalculated and unpublished.

Spectroscopic Parameter Prediction and Validation: Awaiting Investigation

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods allow for the prediction of NMR chemical shifts (e.g., ¹H, ¹³C, ¹⁹F) with increasing accuracy. Such predictions for this compound would be invaluable for confirming its structure and for the interpretation of experimental NMR data. However, a detailed computational study predicting the NMR chemical shifts of this specific molecule has not been documented.

A hypothetical table of predicted NMR chemical shifts, which could be generated using computational methods, is presented below for illustrative purposes.

Table 1: Hypothetical Computationally Predicted NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| ¹H (O-H) | Data not available |

| ¹³C-1 (C-OH) | Data not available |

| ¹³C-2 (C-I) | Data not available |

| ¹³C-3 (C-H) | Data not available |

| ¹³C-4 (C-F) | Data not available |

| ¹³C-5 (C-Br) | Data not available |

| ¹³C-6 (C-H) | Data not available |

| ¹⁹F | Data not available |

Theoretical Vibrational Spectra Simulation

Theoretical simulations of vibrational spectra, such as infrared (IR) and Raman, provide a detailed picture of the vibrational modes of a molecule. These simulations are crucial for assigning experimental spectral bands to specific molecular motions, thereby aiding in structural confirmation and the study of intermolecular interactions. For this compound, no such theoretical vibrational spectra have been reported in the scientific literature.

An illustrative table of what could be key predicted vibrational frequencies is shown below.

Table 2: Hypothetical Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H stretch | Data not available |

| C-F stretch | Data not available |

| C-Br stretch | Data not available |

| C-I stretch | Data not available |

| Aromatic C-C stretch | Data not available |

Non-Covalent Interactions and Crystal Packing Theory: An Open Question

The study of non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-stacking, is fundamental to understanding the solid-state structure and properties of molecular crystals. Computational tools like Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM) can quantify these interactions and predict crystal packing arrangements. An analysis of the non-covalent interactions governing the crystal structure of this compound would provide insights into its physical properties, such as melting point and solubility. To date, no theoretical or experimental crystallographic studies have been published for this compound, leaving its solid-state behavior unexplored.

Halogen Bonding Characterization

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom (X) acts as an electrophilic species, interacting with a nucleophile. This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the C-X covalent bond. acs.org The strength of this interaction is significantly influenced by the identity of the halogen, following the general trend I > Br > Cl > F. nih.gov

In this compound, three potential halogen bond donors exist: iodine, bromine, and fluorine.

Iodine: The iodine atom at the 2-position is the most potent halogen bond donor among the three halogens present. Its large size and high polarizability result in a prominent and highly positive σ-hole, enabling strong and highly directional interactions with halogen bond acceptors like oxygen or nitrogen atoms. acs.org High-level quantum chemical calculations on similar iodinated aromatic compounds show that these interactions can be substantial, often comparable in strength to conventional hydrogen bonds. nih.gov For instance, computational studies on related 2-fluoro-4-iodophenylaniline moieties have revealed optimal halogen-bond geometries with distances around 3.08 Å and angles approaching 180°. acs.org

Bromine: The bromine atom at the 5-position can also participate in halogen bonding. While stronger than chlorine, bromine forms weaker halogen bonds than iodine. nih.gov Computational studies on other brominated phenols have demonstrated the ability of bromine to form directional contacts, for example with oxygen atoms. nih.gov

Fluorine: The fluorine atom at the 4-position is the most electronegative and least polarizable of the halogens. Consequently, it is a very weak halogen bond donor and generally does not form significant halogen bonds.

Theoretical models predict that the iodine atom of this compound would be the primary site for halogen bonding interactions, a critical feature for its potential use in crystal engineering and medicinal chemistry. Energy decomposition analysis from computational studies on similar molecules shows that halogen bonding is a complex phenomenon driven by a combination of electrostatic, orbital, and dispersion interactions. nih.gov

Table 1: Predicted Halogen Bond Donor Strength and Properties

| Halogen Atom | Position | Predicted Donor Strength | Key Theoretical Features |

|---|---|---|---|

| Iodine (I) | 2 | Strong | Large, positive σ-hole; highly directional interaction. acs.org |

| Bromine (Br) | 5 | Moderate | Smaller σ-hole than iodine; capable of forming directional bonds. nih.gov |

Intramolecular and Intermolecular Hydrogen Bonding Analysis

The phenolic hydroxyl (-OH) group in this compound is a classic hydrogen bond donor. Its interactions can be both intramolecular (within the same molecule) and intermolecular (between different molecules).

Intramolecular Hydrogen Bonding: The proximity of the hydroxyl group to the iodine atom at the 2-position allows for the potential formation of an intramolecular O-H···I hydrogen bond. Theoretical and spectroscopic analyses of 2-halophenols have been a subject of study to determine the existence and strength of such bonds. rsc.org Computational models suggest that while a hydrogen bond in 2-fluorophenol (B130384) is very weak or non-existent, weak intramolecular hydrogen bonds are present in 2-chloro, 2-bromo, and 2-iodophenol. rsc.org For this compound, it is predicted that a weak, stabilizing intramolecular hydrogen bond exists between the hydroxyl proton and the adjacent iodine atom. This interaction would favor a cis conformation where the hydroxyl group is oriented towards the iodine.

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, the hydroxyl group can participate in strong intermolecular O-H···O hydrogen bonds with neighboring phenol molecules. This is a common and powerful structure-directing interaction in phenols. The presence of a competing, albeit weak, intramolecular O-H···I bond could lead to a dynamic equilibrium between different conformational and associational states. Computational studies on other substituted phenols have shown that intermolecular hydrogen bonding often leads to the formation of dimers, trimers, or extended chains, which are energetically favorable.

The balance between the weak intramolecular O-H···I bond and the stronger intermolecular O-H···O hydrogen bonds is a key determinant of the molecule's conformational preferences and its resulting supramolecular architecture.

Pi-Stacking Interactions in Solid-State Structures

The electronic character of the aromatic ring is heavily influenced by its substituents. The electron-withdrawing nature of the three halogen atoms (I, Br, F) and the hydroxyl group modifies the quadrupole moment of the benzene (B151609) ring, making it susceptible to pi-stacking interactions. These interactions are not simply "face-to-face" stacking but are often offset or T-shaped to optimize the electrostatic interactions between the electron-rich pi-system and the electron-poor sigma-framework of a neighboring molecule.

While no specific crystal structure for this compound is available in the searched literature, computational analysis of similar halogenated aromatic compounds suggests that the interplay of halogen bonding, hydrogen bonding, and pi-stacking would lead to a complex and well-defined three-dimensional architecture. It is theoretically plausible that the strong halogen bonds involving iodine and the robust intermolecular hydrogen bonds would be the primary drivers of the crystal packing, with the weaker pi-stacking interactions providing additional stabilization.

Regioselective Functionalization and Derivatization of 5 Bromo 4 Fluoro 2 Iodophenol

Site-Selective Chemical Modifications

The selective manipulation of one reactive site in the presence of others is a key challenge in the synthesis of complex molecules. For 5-Bromo-4-fluoro-2-iodophenol, the differential reactivity of its functional groups allows for a high degree of control over chemical transformations.

Preferential Reactivity of Halogen Atoms (Bromine, Iodine, Fluorine)

The carbon-halogen bond strengths and the propensity for oxidative addition to transition metal catalysts are the primary factors governing the preferential reactivity of the halogen atoms in this compound. The general order of reactivity in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl > C-F. This hierarchy is a direct consequence of the decreasing bond dissociation energies down the halogen group.

Table 1: Regioselective Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Predominant Site of Reaction | Reference |

| Sonogashira Coupling | Terminal Alkynes | Pd(PPh₃)₄, CuI | C-I | ossila.commdpi.com |

| Suzuki-Miyaura Coupling | Arylboronic Acids | Pd(PPh₃)₄, Base | C-I | |

| Heck Coupling | Alkenes | Pd(OAc)₂, Ligand | C-I | General Principle |

| Stille Coupling | Organostannanes | Pd(PPh₃)₄ | C-I | General Principle |

The significant difference in reactivity between the iodine and bromine atoms allows for selective functionalization at the C-2 position (iodine) while leaving the C-5 position (bromine) intact for subsequent transformations. The C-F bond is considerably stronger and generally unreactive under typical palladium-catalyzed conditions, thus acting as a stable substituent throughout these reactions.

Selective Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group offers another site for selective modification. Its acidic proton can be readily removed by a base to form a phenoxide, which can then participate in various nucleophilic reactions.

O-Alkylation and O-Arylation: The hydroxyl group can be converted to an ether through Williamson ether synthesis or Mitsunobu reaction. The choice of reagents and conditions can be tailored to avoid side reactions at the halogen positions. For instance, using a mild base and an alkyl halide at moderate temperatures will favor O-alkylation without promoting elimination or substitution at the halogenated carbons.

Esterification: The phenol (B47542) can be readily converted to an ester using acyl chlorides or anhydrides in the presence of a base. This reaction is typically high-yielding and chemoselective for the hydroxyl group.

Synthesis of Orthogonally Functionalized Derivatives

By combining site-selective reactions and orthogonal protection strategies, a wide array of orthogonally functionalized derivatives of this compound can be synthesized. A hypothetical synthetic route could involve:

Protection of the phenolic hydroxyl group: For instance, with a benzyl (B1604629) ether.

Selective Sonogashira coupling at the C-I position: Introducing an alkyne substituent.

Selective Suzuki-Miyaura coupling at the C-Br position: Introducing an aryl substituent.

Deprotection of the phenolic hydroxyl group: Removing the benzyl ether to reveal the free phenol.

This sequence would yield a 2-alkynyl-5-aryl-4-fluorophenol, a highly functionalized molecule with three distinct points for further diversification.

Steric and Electronic Factors Governing Regioselectivity

The regioselectivity of reactions on this compound is governed by a delicate interplay of steric and electronic factors.

Electronic Effects: The electron-withdrawing inductive effect of the fluorine atom deactivates the aromatic ring towards electrophilic substitution but also influences the electron density at the adjacent carbon atoms. The hydroxyl group is an activating, ortho-, para-director, which can influence the reactivity of the adjacent C-2 and C-6 positions in certain reactions.

Steric Hindrance: The bulky iodine atom at the C-2 position can sterically hinder the approach of reagents to the adjacent hydroxyl group and the C-3 position. Similarly, the bromine atom at C-5 provides steric bulk in its vicinity. In cross-coupling reactions, the steric properties of the catalyst's ligands can also play a crucial role in determining site-selectivity. For instance, bulky phosphine (B1218219) ligands on a palladium catalyst can favor reaction at the less sterically hindered C-I position.

Computational studies on related halophenols have shown that the position of halogen substituents significantly affects the electron density and reactivity of the compound. For instance, ortho- and para-substituted halophenols are often more readily metabolized in biological systems than their meta-substituted counterparts, highlighting the importance of substituent positioning on chemical reactivity.

Methodologies for Controlling Reaction Outcomes at Specific Positions

Precise control over reaction outcomes at specific positions of this compound can be achieved through a variety of advanced synthetic methodologies.

Ligand Control in Cross-Coupling: The choice of ligand in palladium-catalyzed reactions can dramatically influence regioselectivity. The use of sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to promote cross-coupling at less conventional sites in other polyhalogenated systems.

Halogen-Metal Exchange: The use of organolithium or Grignard reagents at low temperatures can facilitate selective halogen-metal exchange. The order of exchange generally follows the trend I > Br > Cl > F, allowing for the generation of an aryllithium or arylmagnesium species at the C-2 position, which can then be trapped with various electrophiles.

Directed Ortho-Metalation (DoM): While the hydroxyl group itself can direct metalation to the ortho position, in this case, the C-2 position is already substituted. However, derivatization of the hydroxyl group into a directing group (e.g., a carbamate) could potentially direct lithiation to the C-6 position, offering another avenue for selective functionalization.

Temperature and Solvent Effects: In some cases, reaction conditions such as temperature and solvent polarity can be tuned to favor one reaction pathway over another. For example, in certain cyclization reactions of related compounds, lower temperatures have been shown to favor the formation of one regioisomer over another.

By leveraging these sophisticated synthetic strategies, chemists can unlock the full potential of this compound as a versatile building block for the synthesis of novel and complex chemical entities.

Advanced Synthetic Applications of 5 Bromo 4 Fluoro 2 Iodophenol As a Chemical Building Block

Construction of Complex Polycyclic Aromatic Systems

There is currently a lack of specific published research detailing the use of 5-Bromo-4-fluoro-2-iodophenol in the synthesis of complex polycyclic aromatic systems. In principle, the iodo and bromo substituents could be sequentially used in metal-catalyzed annulation reactions to build fused ring systems, but specific examples employing this substrate are not available in the reviewed literature.

Synthesis of Heterocyclic Scaffolds

The highly functionalized nature of this compound makes it a potential precursor for a variety of heterocyclic structures through reactions that leverage its multiple reactive sites.

Preparation of Biaryl and Polyaryl Compounds

The preparation of biaryl compounds is a cornerstone of modern organic synthesis, frequently achieved via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. The presence of both bromo and iodo substituents on the phenol (B47542) ring suggests that this compound could be a valuable substrate for such transformations. The carbon-iodine bond is typically more reactive than the carbon-bromine bond in these reactions, allowing for selective, sequential couplings.

While no literature specifically documents the use of this compound, related compounds are widely used. For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully coupled with various arylboronic acids to create biaryl structures. mdpi.com Similarly, 2-Bromo-5-fluoropyridine is readily used to synthesize 5-fluoro-2-phenylpyridine (B1391113) via Suzuki coupling. sigmaaldrich.com

Table 1: General Conditions for Suzuki Coupling of Related Aryl Halides This table illustrates typical conditions for related compounds, as specific data for this compound is not available.

| Aryl Halide Precursor | Coupling Partner | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453) | 60% mdpi.com |

Development of Specialized Functional Materials

Halogenated organic molecules, particularly those containing fluorine, are critical intermediates in the development of functional materials for electronics and pharmaceuticals. The introduction of fluorine can modulate properties such as lipophilicity, metabolic stability, and electron-accepting ability.

There is no specific research detailing the integration of this compound into specialized functional materials. However, related building blocks are noted for their utility. For instance, 5-Bromo-2-fluoropyrimidine is described as an essential component for synthesizing reldesemtiv, a skeletal muscle troponin activator, and is also used to create push-pull molecules that act as electron-accepting moieties. ossila.com This suggests that highly functionalized phenols like this compound could potentially serve as valuable scaffolds in materials science and medicinal chemistry, although such applications remain to be explored and documented.

Organic Optoelectronic Device Components

There is no available research data detailing the use of this compound as a component in organic optoelectronic devices.

Advanced Polymer Precursors

There is no available research data detailing the use of this compound as a precursor for advanced polymers.

Chemical Sensors

There is no available research data detailing the use of this compound in the fabrication of chemical sensors.

Conclusion and Outlook for Research on 5 Bromo 4 Fluoro 2 Iodophenol

Summary of Key Research Findings and Methodological Advancements

A comprehensive review of the scientific literature reveals a significant gap in the knowledge base concerning 5-Bromo-4-fluoro-2-iodophenol. At present, there are no detailed research findings or specific methodological advancements documented for the synthesis, characterization, or application of this compound. Its existence is primarily noted in chemical supplier databases, which provide basic molecular information but no experimental data.

Unaddressed Challenges and Future Opportunities in Synthesis

The primary and most fundamental challenge is the complete lack of a published synthetic route for this compound. Future research opportunities lie in the development of a regioselective and high-yielding synthesis. This would likely involve a multi-step process, potentially starting from a simpler fluorophenol and introducing the bromine and iodine atoms sequentially. Key challenges will include controlling the regioselectivity of the halogenation steps to obtain the desired 2,4,5-substitution pattern and ensuring the stability of the compound during synthesis and purification.

Promising Avenues for Advanced Functionalization and Derivatization

Once a reliable synthetic method is established, this compound would present numerous opportunities for advanced functionalization. The differential reactivity of the C-I, C-Br, and C-F bonds in cross-coupling reactions could be exploited for the sequential and site-selective introduction of various substituents. The phenolic hydroxyl group also serves as a handle for etherification, esterification, and other modifications. Research into these derivatization pathways is a promising avenue for creating a library of novel compounds with diverse functionalities.

Broader Implications for Synthetic Organic Chemistry and Materials Science

The development of synthetic routes to and the exploration of the reactivity of polyhalogenated aromatic compounds like this compound have broader implications. They serve as test cases for new synthetic methodologies and as versatile building blocks for complex molecular architectures. In medicinal chemistry, such scaffolds can be used to generate new drug candidates with tailored properties. In materials science, the incorporation of multiple halogens can influence the electronic and photophysical properties of organic materials, potentially leading to new developments in areas such as organic electronics and sensor technology. The study of this currently obscure compound could, therefore, contribute to advancements across multiple scientific disciplines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products